4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide
Description
The compound 4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide (hereafter referred to as Compound X) is a 1,3-oxazole derivative featuring a cyano group at position 4, a (oxolan-2-yl)methylamino substituent at position 5, and a dimethyl-substituted benzenesulfonamide moiety. The oxazole heterocycle and sulfonamide group are common pharmacophores in medicinal chemistry, often associated with bioactivity such as enzyme inhibition or antimicrobial effects .
This article compares Compound X with structurally related analogs, focusing on substituent variations, physicochemical properties, and synthetic pathways.
Properties
IUPAC Name |
4-[4-cyano-5-(oxolan-2-ylmethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-21(2)26(22,23)14-7-5-12(6-8-14)16-20-15(10-18)17(25-16)19-11-13-4-3-9-24-13/h5-8,13,19H,3-4,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRKLTJLTOQNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3CCCO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an amino alcohol and a nitrile, under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents to introduce the cyano group onto the oxazole ring.
Attachment of the oxolan-2-yl group: This can be done through nucleophilic substitution reactions, where the oxolan-2-yl group is introduced using an appropriate alkylating agent.
Formation of the sulfonamide group: This involves the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Due to its unique structural features, the compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The oxazole and sulfonamide groups can interact with the active sites of enzymes, while the cyano group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Structural Analogues of the 1,3-Oxazole Core
Substituent Variations at Position 5 of the Oxazole Ring
- Compound X: 5-[(Oxolan-2-yl)methyl]amino group.
- Analog 1: 4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide () Substituent: 2-Phenylethylamino group. Molecular weight: 396.47 g/mol; logP: 2.85; logSw (aqueous solubility): -3.564. The phenethyl group increases hydrophobicity compared to the oxolane-derived substituent in Compound X.
- Analog 2: 4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide () Substituent: 4-Methoxyphenylamino group. The methoxy group enhances hydrogen-bond acceptor capacity (PSA: ~79.78 Ų) but may reduce metabolic stability due to demethylation risks.
- Analog 3: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide () Substituent: Hydrazinylidene linkage with a 4-methylphenyl group. Lower molecular weight (357.38 g/mol) and higher melting point (288°C) due to rigid hydrazine structure.
Key Comparison :
Variations in the Sulfonamide Group
- Compound X: N,N-Dimethyl substitution reduces hydrogen-bond donor capacity (1 donor) and enhances lipophilicity.
- Analog 4: Cyazofamid () Structure: 4-Chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide. Heterocycle: Imidazole instead of oxazole. Bioactivity: Fungicidal activity due to the chloro and p-tolyl groups.
Key Insight : The N,N-dimethyl substitution is conserved across analogs, but the heterocycle (oxazole vs. imidazole) significantly alters electronic properties and target interactions.
Physicochemical and Pharmacokinetic Properties
- Compound X : The oxolane moiety likely improves solubility (logSw ≈ -3.5 inferred) compared to aromatic substituents.
- Analog 1 : Lower solubility (logSw = -3.566) due to the phenethyl group .
- Analog 5 : 2-[3-[(4-Fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide ()
- logP: ~3.0 (fluorophenyl increases hydrophobicity).
- Demonstrates the trade-off between polar oxolane and aromatic substituents.
Biological Activity
The compound 4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative with potential biological activity. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a sulfonamide group, which is critical for its biological activity. The presence of the oxazole ring and cyano group may also contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that sulfonamide derivatives exhibit various biological activities, particularly in the inhibition of enzymes and interaction with cellular pathways. The specific compound has shown promise in the following areas:
- Antimicrobial Activity : Sulfonamides have historically been utilized as antibiotics. The introduction of functional groups such as cyano and oxazole may enhance their efficacy against bacterial strains.
- Tyrosine Kinase Inhibition : Some studies suggest that compounds similar to this sulfonamide act as inhibitors of tyrosine kinases, which are crucial in signaling pathways related to cancer progression. In particular, Bruton tyrosine kinase (BTK) inhibitors are of significant interest in cancer therapy .
- Cardiovascular Effects : Research has indicated that certain sulfonamide derivatives can influence cardiovascular parameters by affecting perfusion pressure and coronary resistance. For instance, studies have shown that benzenesulfonamide derivatives can alter blood pressure through calcium channel modulation .
Table 1: Summary of Biological Activities
Case Study: Tyrosine Kinase Inhibition
A study focusing on a related sulfonamide demonstrated significant inhibition of BTK, suggesting that modifications in the chemical structure can enhance its potency as an anticancer agent. This study utilized various assays to evaluate enzyme activity and cell viability under treatment with the compound .
Case Study: Cardiovascular Impact
In an experimental setup assessing the cardiovascular effects of benzenesulfonamide derivatives, it was found that specific compounds significantly reduced coronary resistance compared to controls. This suggests a mechanism involving calcium channel inhibition, which warrants further investigation into pharmacokinetic properties .
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The presence of polar functional groups may enhance solubility and bioavailability.
- Metabolism : Potential metabolic pathways include oxidation and conjugation, which could affect efficacy and toxicity.
- Excretion : Renal excretion is likely given the sulfonamide structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
